5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
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Description
5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H17N3S and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.11431873 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the activity of Cyt-bd . The inhibition of this enzyme disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . By inhibiting the Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production .
Result of Action
The inhibition of Cyt-bd leads to a decrease in ATP production, which is critical for the survival and proliferation of Mycobacterium tuberculosis . This results in the death of the bacteria, thereby exerting its antimicrobial effects .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes . For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
Properties
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-10-12(3)20-16-14(10)15(17-9-18-16)19-11(2)13-7-5-4-6-8-13/h4-9,11H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXOOHLFFRERFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.